molecular formula C17H17N3O2S B2426534 N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927536-63-8

N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2426534
CAS No.: 927536-63-8
M. Wt: 327.4
InChI Key: BWIFXDDQKYUBCV-UHFFFAOYSA-N
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Description

N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is unique due to the combination of its pyrazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIFXDDQKYUBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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